[3,4'-Bipyridine]-6-methanamine,a,2-dimethyl-2'-(trifluoromethyl)-,(aS)-
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Overview
Description
[3,4’-Bipyridine]-6-methanamine,a,2-dimethyl-2’-(trifluoromethyl)-,(aS)- is a complex organic compound that features a bipyridine core with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridine]-6-methanamine,a,2-dimethyl-2’-(trifluoromethyl)-,(aS)- typically involves the coupling of pyridine derivatives. Common methods include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These reactions often require the use of palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[3,4’-Bipyridine]-6-methanamine,a,2-dimethyl-2’-(trifluoromethyl)-,(aS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Photoredox catalysts such as [Ru(bpy)3]2+ or Ir(ppy)3 are used under visible light irradiation.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [3,4’-Bipyridine]-6-methanamine,a,2-dimethyl-2’-(trifluoromethyl)-,(aS)- is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems .
Biology and Medicine
The compound’s unique structure and functional groups make it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals. Its stability and reactivity make it suitable for various applications, from coatings to electronic materials .
Mechanism of Action
The mechanism of action of [3,4’-Bipyridine]-6-methanamine,a,2-dimethyl-2’-(trifluoromethyl)-,(aS)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the bipyridine core can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the trifluoromethyl group.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Trifluoromethylpyridine: A compound with a similar trifluoromethyl group but a different core structure.
Uniqueness
The uniqueness of [3,4’-Bipyridine]-6-methanamine,a,2-dimethyl-2’-(trifluoromethyl)-,(aS)- lies in its combination of the bipyridine core with the trifluoromethyl group and other functional groups. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
1628106-87-5 |
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Molecular Formula |
C14H14F3N3 |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
(1S)-1-[6-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C14H14F3N3/c1-8(18)12-4-3-11(9(2)20-12)10-5-6-19-13(7-10)14(15,16)17/h3-8H,18H2,1-2H3/t8-/m0/s1 |
InChI Key |
XFTSOODXPZDMOI-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)[C@H](C)N)C2=CC(=NC=C2)C(F)(F)F |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)N)C2=CC(=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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